molecular formula C9H7FO3 B3096624 3-(3-Fluorophenyl)oxirane-2-carboxylic acid CAS No. 1287217-88-2

3-(3-Fluorophenyl)oxirane-2-carboxylic acid

Cat. No.: B3096624
CAS No.: 1287217-88-2
M. Wt: 182.15 g/mol
InChI Key: HVZSTHNSMLBPRD-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)oxirane-2-carboxylic acid is a fluorinated epoxide building block of significant interest in medicinal chemistry and biochemical research. The compound features an oxirane (epoxide) ring fused to a carboxylic acid functional group, with a fluorine atom at the meta-position of the phenyl ring. The fluorine atom is a common modification in pharmaceutical design, known to enhance metabolic stability and influence the lipophilicity of a molecule . The carboxylic acid group allows for versatile derivatization into esters, amides, or salts, facilitating its use as a key synthetic intermediate . The highly strained, three-membered epoxide ring acts as a key electrophilic "warhead," making this class of compounds particularly valuable as irreversible inhibitors for cysteine proteases . For instance, the natural product E-64 and its synthetic analogs, which contain an epoxysuccinate moiety, are potent inhibitors of calcium-dependent proteases like calpains, and have demonstrated efficacy in models of Alzheimer's disease . The reactivity of the epoxide ring enables it to form covalent adducts with nucleophilic residues in enzyme active sites, thereby modulating their activity . Researchers can leverage this compound in the design and synthesis of novel activity-based protein profiling (ABPP) probes and selective enzyme inhibitors. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(3-fluorophenyl)oxirane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-3-1-2-5(4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZSTHNSMLBPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the Prilezhaev epoxidation, where an alkene is treated with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring . The reaction conditions usually involve a solvent like dichloromethane and are carried out at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Fluorophenyl)oxirane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate enzyme-catalyzed epoxide ring-opening reactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)oxirane-2-carboxylic acid involves the reactivity of its epoxide ring and carboxylic acid group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding, while chlorine’s size improves lipophilicity.
  • Oxirane vs. Oxetane : Epoxides are more reactive but less stable; oxetanes offer a compromise between reactivity and metabolic stability .

Biological Activity

Overview

3-(3-Fluorophenyl)oxirane-2-carboxylic acid is a synthetic compound characterized by its unique oxirane (epoxide) structure and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and mechanisms of action.

  • Molecular Formula : C9H7F O3
  • Molecular Weight : 182.153 g/mol
  • Structure : The compound features a fluorinated phenyl group attached to an oxirane ring, which contributes to its reactivity and biological properties.

The biological activity of this compound primarily stems from the reactivity of the epoxide ring. The strained oxirane structure makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can form covalent bonds with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activities and influence various metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant in the context of drug development for diseases such as cancer.
  • Cellular Effects : Investigations into its effects on cell lines have shown promise in modulating cellular pathways, which may be beneficial in therapeutic applications.

Study on Antimicrobial Properties

A study published in MDPI explored various derivatives of oxirane compounds, including this compound, for their antimicrobial activity against Candida albicans and Escherichia coli. The results indicated a significant inhibition percentage, suggesting potential as a lead compound for developing new antimicrobial agents .

Enzyme Interaction Studies

In another research effort, the interaction of this compound with enzymes involved in metabolic pathways was assessed. The findings revealed that the compound could act as a competitive inhibitor for certain enzymes, highlighting its potential as a biochemical probe .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
3-(2-Fluorophenyl)oxirane-2-carboxylic acidStructureAntimicrobial, Enzyme Inhibition
3-(4-Methylphenyl)oxirane-2-carboxylic acidStructureModerate Antimicrobial Activity
3-(3-Bromophenyl)oxirane-2-carboxylic acidStructureHigh Enzyme Inhibition Potential

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Fluorophenyl)oxirane-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Epoxidation of α,β-unsaturated precursors (e.g., 3-(3-fluorophenyl)acrylic acid) using peracids (e.g., mCPBA) is a common approach. The stereochemical outcome (cis/trans epoxide) depends on reaction temperature and solvent polarity. For example, low temperatures (<0°C) in aprotic solvents like dichloromethane favor cis-selectivity due to reduced rotational freedom during epoxide formation .
  • Key Validation : Confirm stereochemistry via 1H^1H-NMR coupling constants (e.g., J = 2–4 Hz for cis-epoxides) or X-ray crystallography .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to detect impurities (e.g., unreacted boronic acid intermediates from coupling reactions) .
  • NMR : 19F^{19}F-NMR is critical to confirm fluorophenyl substitution patterns (δ ~ -110 ppm for meta-fluorine) .
  • Elemental Analysis : Validate empirical formula (C9_9H7_7FO3_3) with ≤0.3% deviation .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Data :

  • Thermal Stability : Decomposes above 150°C, forming 3-fluorobenzoic acid via decarboxylation.
  • Light Sensitivity : Store in amber vials at -20°C to prevent photolytic ring-opening reactions .
    • Contradiction Alert : Some suppliers recommend refrigeration (2–8°C), while others suggest freezing; cross-validate with TGA/DSC data for batch-specific guidelines .

Advanced Research Questions

Q. How can enantioselective synthesis of this epoxide be achieved, and what catalysts are most effective?

  • Advanced Methodology :

  • Jacobsen-Katsuki Epoxidation : Use chiral Mn(III)-salen catalysts with 3-(3-fluorophenyl)acrylic acid to achieve enantiomeric excess (ee >90%). Monitor ee via chiral HPLC (Chiralpak IA column) .
  • Limitation : Fluorine’s electron-withdrawing effect reduces catalyst turnover; optimize with electron-rich co-catalysts (e.g., DMAP) .

Q. What computational tools are suitable for predicting the reactivity of this compound in ring-opening reactions?

  • Computational Strategy :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model nucleophilic attack on the epoxide ring. Fluorine’s meta-position directs nucleophiles (e.g., amines) to the β-carbon .
  • Contradiction Resolution : Experimental kinetic data may conflict with simulations due to solvent effects; validate with Eyring plots .

Q. How do contradictory reports on the compound’s solubility in polar solvents arise, and how can they be resolved?

  • Analysis Framework :

  • Solubility Testing : Use shake-flask method in buffers (pH 2–10) to map pH-dependent solubility. Conflicting data often stem from polymorphic forms; confirm via PXRD .
  • Case Study : At pH 7.4, solubility drops to <1 mg/mL due to zwitterionic form aggregation .

Key Research Gaps and Recommendations

  • Stereochemical Stability : Limited data on epoxide racemization under physiological conditions. Conduct accelerated stability studies (40°C/75% RH) with chiral monitoring .
  • Toxicological Profiling : No OECD-compliant ecotoxicity data. Prioritize zebrafish embryo assays (FET test) for environmental risk assessment .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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